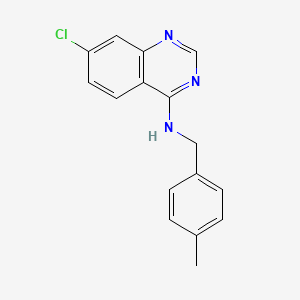

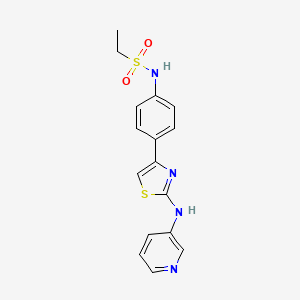

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They have been known for their essential components in nucleic acid and their current usage in the chemotherapy of AIDS .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by “1-phenyl-2- (1H-pyrrol-1-yl)ethanone” .Molecular Structure Analysis

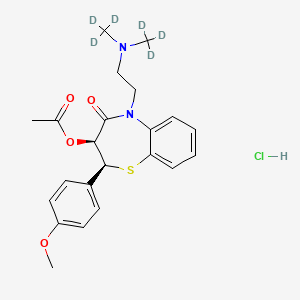

The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is complex and includes a pyrrole ring and a pyrazine ring . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .Physical And Chemical Properties Analysis

The physical properties of pyrimidine, a component of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide”, include a melting point of 22°C and a boiling point of 123-124°C . It is a colorless compound and a crystalline solid that dissolves in water to give a neutral solution .Aplicaciones Científicas De Investigación

Palladium(II) Complexes for Heck Coupling Reaction

The compound N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide serves as a ligand in NNN pincer palladium(II) complexes. These complexes have been synthesized and characterized. When used as catalysts, they exhibit efficient activity in the Heck coupling of aryl bromides with styrenes. Under specific conditions (5% catalyst loading), various styrenes are obtained in moderate to high yields, up to 99% yield .

Rhodium-Catalyzed C–H Functionalization

This compound has been employed in a Rh(III)-catalyzed C–H bond functionalization reaction with internal alkynes. The process allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Anticancer Potential

While not extensively studied, the pyrazole core of this compound has been associated with growth inhibition in PC-3 cells . Further exploration of its anticancer properties is warranted.

Insecticidal Activity

Derivatives of diphenyl-1H-pyrazole, including those with cyano substituents, have been designed and synthesized. These compounds target the insect ryanodine receptor, making them potential candidates for novel insecticides .

CDK2 Inhibition

N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which incorporate a pyrazole motif, have been prepared and evaluated as potential CDK2 inhibitors. This suggests a role for pyrazole-containing compounds in cancer research and drug development .

Propiedades

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O/c20-11(10-8-13-3-4-14-10)18-9-6-15-12(16-7-9)19-5-1-2-17-19/h1-8H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTNCDQQBNXWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)

![N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2802936.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)

![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)